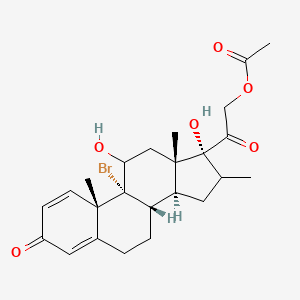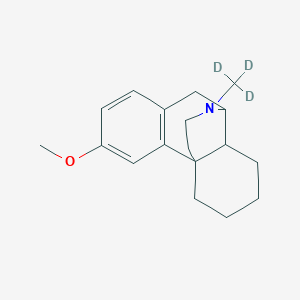
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX is a coordination compound that features a nickel(III) center coordinated by two 1,3-dithiole-2-thione-4,5-dithiolate ligands and a tetra-n-butylphosphonium cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX typically involves the reaction of nickel salts with 1,3-dithiole-2-thione-4,5-dithiol in the presence of tetra-n-butylphosphonium bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX can undergo various chemical reactions, including:
Oxidation: The nickel center can be further oxidized under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of nickel.
Substitution: Ligands can be substituted with other coordinating entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction could produce nickel(II) or nickel(I) species .
Aplicaciones Científicas De Investigación
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX has several scientific research applications:
Materials Science: Used in the development of molecular conductors and magnetic materials due to its unique electronic properties.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of advanced materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX involves its ability to interact with various molecular targets through its nickel center and dithiolato ligands. These interactions can lead to changes in electronic properties and catalytic activity. The compound’s unique structure allows it to participate in electron transfer processes and coordinate with other molecules, influencing various chemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)PALLADIUM(II) COMPLEX: Similar structure but with palladium instead of nickel.
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)PLATINUM(II) COMPLEX: Platinum-based analog with similar coordination environment.
Uniqueness
The uniqueness of TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX lies in its specific electronic properties and the stability of the nickel(III) oxidation state. This makes it particularly valuable in applications requiring stable high oxidation state metal centers .
Propiedades
Número CAS |
105029-70-7 |
|---|---|
Fórmula molecular |
C22H36NiPS10 |
Peso molecular |
710.84 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)


![[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B1141320.png)





